

(6-Aminopyridin-2-yl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: (6-Aminopyridin-2-yl)methanol

Cat. No.: B113033

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(6-Aminopyridin-2-yl)methanol has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of a diverse range of therapeutic agents. Its unique structural features, comprising a pyridine ring substituted with both a nucleophilic amino group and a reactive hydroxymethyl group, provide a foundation for synthesizing complex molecules with significant biological activity. This technical guide delves into the synthesis, properties, and extensive applications of **(6-aminopyridin-2-yl)methanol**, with a particular focus on its role in the design of kinase inhibitors for various disease indications.

Physicochemical Properties

(6-Aminopyridin-2-yl)methanol is a solid at room temperature with a molecular weight of 124.14 g/mol. It is essential to handle this compound with care, as it is classified as an irritant and can be harmful if swallowed, in contact with skin, or inhaled. Proper storage in a dark, inert atmosphere at 2-8°C is recommended to maintain its stability.

Property	Value	Reference
IUPAC Name	(6-aminopyridin-2-yl)methanol	
Molecular Formula	C ₆ H ₈ N ₂ O	
Molecular Weight	124.14 g/mol	
CAS Number	79651-64-2	
Physical Form	Solid	
Storage	Keep in dark place, inert atmosphere, 2-8°C	

Synthesis of the Core Scaffold

The synthesis of **(6-aminopyridin-2-yl)methanol** can be achieved through various synthetic routes. One common and efficient method involves the reduction of a corresponding ester, such as methyl 6-aminopicolinate.

Experimental Protocol: Reduction of Methyl 6-aminopicolinate

This protocol details the reduction of methyl 6-aminopicolinate to **(6-aminopyridin-2-yl)methanol** using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

- Methyl 6-aminopicolinate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Sodium sulfate (Na₂SO₄)
- Water

- 15% Sodium hydroxide (NaOH) solution
- Nitrogen or Argon gas supply
- Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- **Setup:** An oven-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen.
- **Reagent Preparation:** A suspension of LiAlH_4 (1.5 equivalents) in anhydrous THF is prepared in the flask and cooled to 0°C using an ice bath.
- **Addition of Ester:** A solution of methyl 6-aminopicolinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH_4 suspension, maintaining the temperature at 0°C .
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- **Quenching:** The reaction mixture is cooled to 0°C and cautiously quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water. This should be done with extreme care to control the evolution of hydrogen gas.
- **Workup:** The resulting slurry is stirred at room temperature for 30 minutes and then filtered. The filter cake is washed thoroughly with diethyl ether.
- **Isolation:** The combined organic filtrates are dried over anhydrous Na_2SO_4 , filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **(6-aminopyridin-2-yl)methanol** can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Application as a Building Block in Drug Discovery

The aminopyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets, particularly the hinge region of kinases. The **(6-aminopyridin-2-yl)methanol** building block provides a strategic starting point for the synthesis of a wide array of kinase inhibitors and other bioactive molecules. The primary amino group and the hydroxyl group serve as versatile handles for further chemical modifications, such as N-alkylation, acylation, and participation in coupling reactions.

Key Synthetic Transformations

The versatility of **(6-aminopyridin-2-yl)methanol** is demonstrated through its utility in various synthetic transformations, enabling the construction of diverse chemical libraries for drug discovery.

Boc Protection: The primary amino group can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This is typically achieved by reacting **(6-aminopyridin-2-yl)methanol** with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Suzuki and Sonogashira Coupling Reactions: The pyridine ring can be functionalized through palladium-catalyzed cross-coupling reactions. For these reactions, the **(6-aminopyridin-2-yl)methanol** scaffold would first need to be halogenated. The resulting halo-pyridine derivative can then undergo Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes to introduce a variety of substituents, expanding the chemical diversity of the synthesized compounds.

Workflow for Derivative Synthesis

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